

Application Note: In Vitro Chemotaxis Assay Using 13,14-Dihydro-15-keto PGD2

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Compound of Interest

Compound Name: 13,14-Dihydro-15-keto
prostaglandin D2

Cat. No.: B1250167

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Introduction

13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2) and a potent, selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The interaction between DK-PGD2 and CRTH2 plays a crucial role in the recruitment of various immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils, to sites of allergic inflammation.[3][4][5] Understanding and quantifying the chemotactic response of these cells to DK-PGD2 is essential for the development of novel therapeutics targeting allergic diseases such as asthma and allergic rhinitis.

This application note provides a detailed protocol for an in vitro chemotaxis assay using the Boyden chamber method to evaluate the migratory response of immune cells to DK-PGD2. It also outlines the underlying signaling pathway and provides a framework for data analysis.

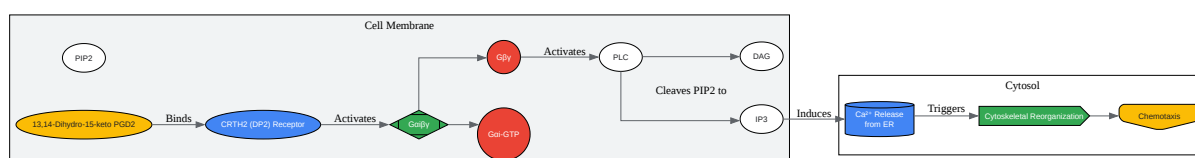
Principle of the Assay

The in vitro chemotaxis assay is designed to measure the directed migration of cells in response to a chemical gradient. The most common method is the Boyden chamber assay, which utilizes a chamber with two compartments separated by a microporous membrane.[6] Cells are placed in the upper compartment, and a solution containing the chemoattractant, in

this case, DK-PGD2, is placed in the lower compartment. This establishes a concentration gradient across the membrane, stimulating the cells to migrate through the pores towards the higher concentration of the chemoattractant. The number of migrated cells is then quantified to determine the chemotactic activity of the compound.

Signaling Pathway of DK-PGD2-Induced Chemotaxis

DK-PGD2-induced chemotaxis is mediated through the CRTH2 receptor, a G protein-coupled receptor (GPCR).[7] The signaling cascade is initiated by the binding of DK-PGD2 to CRTH2, which leads to the activation of an associated heterotrimeric G protein of the Gai subtype. This activation results in the dissociation of the G protein into its G α i and G β γ subunits. The G α i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The G β γ subunit can activate various downstream effectors, including phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. These signaling events culminate in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the DK-PGD2 gradient. [3][8]



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Figure 1. Signaling pathway of DK-PGD2-induced chemotaxis.

Experimental Protocol

This protocol is a general guideline for a Boyden chamber chemotaxis assay and may require optimization for specific cell types and experimental conditions.

Materials and Reagents

- Cells: Human Th2 cells, eosinophils, or basophils (primary cells or cell lines expressing CRTH2)
- Chemoattractant: 13,14-Dihydro-15-keto PGD2 (DK-PGD2)
- Assay Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 10 mM HEPES, pH 7.3
- Boyden Chamber: Transwell® inserts with a 5 µm pore size membrane for eosinophils and Th2 cells
- 24-well plates
- Staining Solution: Diff-Quik™ or similar cytological stain
- Microscope
- Hemocytometer
- Trypan Blue

Experimental Workflow



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Figure 2. Experimental workflow for the in vitro chemotaxis assay.

Step-by-Step Procedure

- Cell Preparation:
 - Culture and harvest the cells of interest (e.g., eosinophils isolated from peripheral blood).
 - Wash the cells with assay medium and perform a cell count using a hemocytometer and Trypan Blue to assess viability.
 - Resuspend the cells in assay medium at a final concentration of 1×10^6 cells/mL.
- Assay Setup:
 - Prepare serial dilutions of DK-PGD2 in assay medium. A typical concentration range to test is 0.1 nM to 1000 nM. Include a negative control with assay medium only.
 - Add 600 μ L of the DK-PGD2 dilutions or control medium to the lower wells of a 24-well plate.
 - Place the Transwell® inserts into the wells, ensuring that the bottom of the insert is in contact with the medium.
 - Add 100 μ L of the cell suspension (1×10^5 cells) to the upper compartment of each Transwell® insert.
- Incubation:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1 to 3 hours. The optimal incubation time should be determined empirically for each cell type. A 1-hour incubation is often sufficient for eosinophils and Th2 cells.[\[3\]](#)[\[9\]](#)
- Quantification of Migrated Cells:
 - After incubation, carefully remove the Transwell® inserts from the wells.
 - To remove non-migrated cells, gently wipe the upper surface of the membrane with a cotton swab.
 - Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.

- Stain the cells using a Diff-Quik™ staining kit or a similar cytological stain.
- Allow the membrane to air dry completely.
- Using a microscope, count the number of migrated cells in several representative high-power fields (e.g., 5-10 fields at 400x magnification).

Data Presentation and Analysis

The results of the chemotaxis assay can be presented as the average number of migrated cells per high-power field for each concentration of DK-PGD2. For a more quantitative analysis, the Chemotactic Index (CI) or Forward Migration Index (FMI) can be calculated.[\[10\]](#)[\[11\]](#)[\[12\]](#) This is the ratio of the number of cells that migrated in response to the chemoattractant to the number of cells that migrated in the control (medium only).

Chemotactic Index (CI) = (Number of cells migrated towards chemoattractant) / (Number of cells migrated towards control medium)

The data should be presented in a clear and structured table for easy comparison.

DK-PGD2 Concentration (nM)	Mean Migrated Cells per HPF (± SD)	Chemotactic Index
0 (Control)	50 ± 8	1.0
0.1	75 ± 12	1.5
1	150 ± 20	3.0
10	250 ± 35	5.0
100	220 ± 28	4.4
1000	180 ± 25	3.6

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell type and experimental conditions.

Troubleshooting

- High background migration: This may be due to chemokinetic effects rather than chemotaxis. To address this, perform a checkerboard analysis where varying concentrations of DK-PGD2 are added to both the upper and lower chambers. High migration when the concentrations are equal indicates chemokinesis.
- Low cell migration: This could be due to suboptimal incubation time, inappropriate pore size of the membrane, or low expression of the CRTH2 receptor on the cells. These parameters may need to be optimized.
- Cell viability issues: Ensure that the cells are healthy and viable before starting the assay. The assay medium should also be optimized for the specific cell type.

Conclusion

The in vitro chemotaxis assay using 13,14-Dihydro-15-keto PGD2 is a valuable tool for studying the migratory responses of immune cells involved in allergic inflammation. By following the detailed protocol and data analysis guidelines presented in this application note, researchers can obtain reliable and reproducible results to advance our understanding of the role of the DK-PGD2/CRTH2 axis in health and disease, and to screen for potential therapeutic agents that modulate this pathway.

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